molecular formula C16H21BN2O3 B13942220 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxamide

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxamide

Cat. No.: B13942220
M. Wt: 300.2 g/mol
InChI Key: IMMWHIGWACYZAV-UHFFFAOYSA-N
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Description

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring and an indole moiety. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxamide typically involves several steps. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Boron-Containing Group: The dioxaborolane ring is introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative with a halogenated indole in the presence of a palladium catalyst and a base.

    Carboxamide Formation:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the indole or dioxaborolane ring.

    Coupling Reactions: The boron-containing group allows for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with various aryl or vinyl halides.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique structural properties.

    Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxamide involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The indole moiety can interact with various biological targets, including receptors and enzymes, through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxamide can be compared with other similar compounds, such as:

    2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also contains a dioxaborolane ring but has a pyridine moiety instead of an indole.

    1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: This compound features an imidazole ring and a similar boron-containing group.

    Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate: This compound has a phenyl ring and an ester group, differing from the indole and carboxamide groups in the target compound.

The uniqueness of this compound lies in its combination of the indole and dioxaborolane moieties, which provide distinct chemical and biological properties.

Properties

Molecular Formula

C16H21BN2O3

Molecular Weight

300.2 g/mol

IUPAC Name

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxamide

InChI

InChI=1S/C16H21BN2O3/c1-9-8-11-12(7-6-10(14(18)20)13(11)19-9)17-21-15(2,3)16(4,5)22-17/h6-8,19H,1-5H3,(H2,18,20)

InChI Key

IMMWHIGWACYZAV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(NC3=C(C=C2)C(=O)N)C

Origin of Product

United States

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